3-Formylindole-2'-deoxyriboside

Description

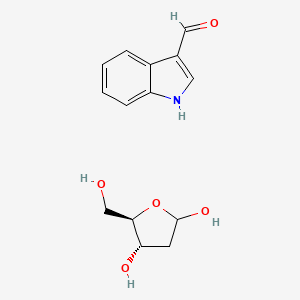

3-Formylindole-2'-deoxyriboside (TNU1319) is an indole-based nucleoside derivative characterized by a formyl group (-CHO) at the 3-position of the indole moiety (). It is primarily used in oligonucleotide synthesis, where its 5’-dimethoxytrityl-protected derivative (TNU1320) facilitates site-specific incorporation into DNA strands for applications in molecular probes and therapeutic agents . The formyl group enables post-synthetic modifications, making it valuable for labeling and functionalization studies.

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol;1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H7NO.C5H10O4/c11-6-7-5-10-9-4-2-1-3-8(7)9;6-2-4-3(7)1-5(8)9-4/h1-6,10H;3-8H,1-2H2/t;3-,4+,5?/m.0/s1 |

InChI Key |

KXLQXWUJDGIMFA-YJHDKNNJSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |

Canonical SMILES |

C1C(C(OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Method | Key Steps | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Vilsmeier + Schmidt | Formylation → Glycosylation | 60–75% | High (β-anomer) | High |

| Mitsunobu Coupling | Direct coupling | 50–65% | Moderate (β-anomer) | Moderate |

| Post-Glycosylation | Glycosylation → Formylation | 40–55% | Low | Low |

| Radical Deoxygenation | Xanthate → Radical reduction | 70–85% | High | High |

Chemical Reactions Analysis

Types of Reactions: 3-Formylindole-2’-deoxyriboside undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), in solvents like acetic acid or sulfuric acid.

Major Products:

Oxidation: 3-carboxyindole-2’-deoxyriboside.

Reduction: 3-hydroxymethylindole-2’-deoxyriboside.

Substitution: Various halogenated or nitrated derivatives of 3-formylindole-2’-deoxyriboside.

Scientific Research Applications

3-Formylindole-2’-deoxyriboside has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formylindole-2’-deoxyriboside involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The indole ring can participate in π-π stacking interactions with aromatic amino acids or nucleobases, influencing molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Nitroindole-2'-deoxyriboside

- Structure and Function: Features a nitro (-NO₂) group at the 5-position of the indole ring, acting as a universal base due to its ability to pair with multiple nucleotides .

- Applications : Used in PCR primers and sequencing to reduce ambiguity in base pairing .

6-Chloropurine-2′-deoxyriboside

- Structure and Function : A purine derivative with a chlorine atom at the 6-position, serving as a precursor for fluorescent oligonucleotides .

- Applications : Enzymatically synthesized and converted into phosphoramidites for site-specific labeling (e.g., tetramethylrhodamine conjugates) .

- Synthesis : Requires enzymatic catalysis (nucleoside-2′-deoxyribosyltransferase) and protection of reactive intermediates .

- Key Difference : The chloropurine scaffold is less chemically versatile than 3-formylindole, which offers a reactive aldehyde for bioconjugation.

4-Chloro-2-pyridone-2’-deoxyriboside Triphosphate (dPyr4ClTP)

- Structure and Function : A pyridone derivative with a chlorine substituent, used as a substrate for terminal deoxynucleotidyl transferase (TdT) .

- Applications : Enables template-independent synthesis of halogenated nucleic acids with elongation products up to 10 nucleotides .

- Key Difference : While 3-formylindole is incorporated into DNA during solid-phase synthesis, dPyr4ClTP is utilized enzymatically, highlighting divergent applications.

2-Aminopurine-1-β-D-2′-deoxyriboside

- Structure and Function: A fluorescent purine analog with an amino group at the 2-position, used to study base-flipping and DNA-protein interactions .

- Applications : Detects structural changes in DNA via fluorescence quenching .

- Key Difference: The formyl group in 3-formylindole provides a distinct conjugation handle compared to 2-aminopurine’s fluorescent properties.

Comparative Analysis Table

Research Findings and Challenges

Q & A

Q. What synthetic strategies are employed to prepare 3-formylindole-2'-deoxyriboside and its derivatives?

Synthesis typically involves enzymatic or chemical modification of nucleoside scaffolds. For example, nucleoside-2'-deoxyribosyltransferase can catalyze transglycosylation reactions to form deoxyribosides, followed by selective protection/deprotection of functional groups (e.g., 5'-O-dimethoxytrityl protection) and formylation at the indole C3 position . Key steps include:

Q. What biological activities are associated with 2'-deoxyriboside derivatives like this compound?

2'-Deoxyribosides often exhibit antiviral, anticancer, or telomerase-modulating properties. For instance, 6-methylpurine-2'-deoxyriboside acts as a prodrug in suicide gene therapy, while 5-methylcarboxyl-indolyl-2'-deoxyriboside triphosphate (5-MeCITP) inhibits telomerase by >80% in Tribolium castaneum models . Activity trends follow: base > riboside > 2'-deoxyriboside > 2',3'-dideoxyriboside , with structural modifications (e.g., formylation) altering target specificity .

Q. What analytical methods are used to characterize this compound?

- Chromatography : Reverse-phase HPLC or UPLC to assess purity and stability (e.g., monitoring glycosidic bond hydrolysis in aqueous media) .

- Spectroscopy : / NMR for conformational analysis (e.g., sugar puckering, substituent orientation) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and derivatization .

Advanced Research Questions

Q. How does this compound compare to other indole derivatives in telomerase inhibition?

Crystal structure studies of Tribolium castaneum TERT reveal that substituents like carboxyl or methyl groups (e.g., in 5-MeCITP) enhance potency by fitting into hydrophobic pockets near the active site. 3-Formylindole’s aldehyde group may introduce steric hindrance or hydrogen bonding, potentially reducing efficacy compared to 5-MeCITP (>80% inhibition). Competitive assays using dNTPs and in vitro telomerase activity assays (e.g., TRAP-PCR) are critical for comparative analysis .

Q. What experimental designs resolve contradictions in activity data between indole derivatives?

Discrepancies arise from variations in:

- Substituent positioning : 5-nitroindole-2'-deoxyriboside shows primer-template binding efficiency in PCR, while 3-nitropyrrole analogs exhibit lower fidelity .

- Assay conditions : Telomerase inhibition assays using Tribolium castaneum TERT may not fully replicate human telomerase dynamics. Cross-validation with mammalian cell lines (e.g., HEK293T expressing hTERT) and structural docking (e.g., Schrödinger Maestro) can clarify mechanistic differences .

Q. How can this compound be optimized for enzymatic incorporation into DNA?

- Kinetic studies : Single-turnover experiments with DNA polymerases (e.g., T4 DNA polymerase) quantify incorporation efficiency () and mismatch extension rates .

- Phosphoramidite derivatization : 5'-Dimethoxytrityl and 3'-phosphoramidite modifications enable solid-phase oligonucleotide synthesis. Testing in primer extension assays identifies sequence contexts favoring incorporation .

Q. What strategies address the aqueous instability of this compound?

Q. How can pharmacological profiling distinguish this compound’s therapeutic potential?

- In vitro models : Cytotoxicity assays (e.g., MTT) in cancer vs. normal cell lines to assess selectivity.

- In vivo models : Xenograft studies using oligonucleotides containing the derivative to evaluate tumor growth inhibition and off-target effects .

Methodological Insights from Evidence

- Telomerase assays : Direct in vitro activity assays with dNTP competitors and structural docking (PDB: 3KYL) .

- Synthesis : Enzymatic transglycosylation followed by phosphoramidite derivatization for oligonucleotide applications .

- Stability testing : Accelerated degradation studies in aqueous vs. non-aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.